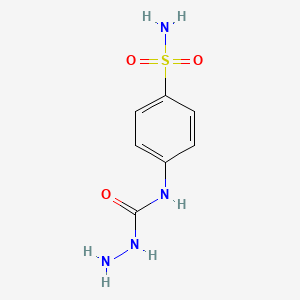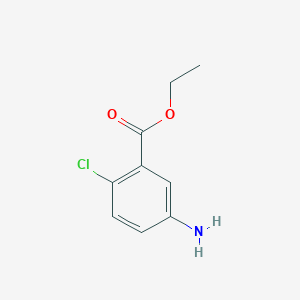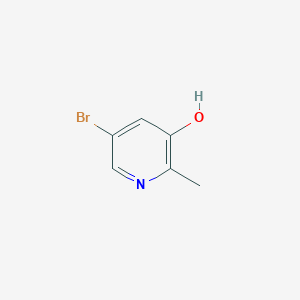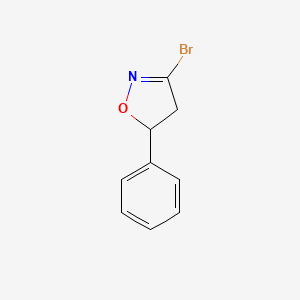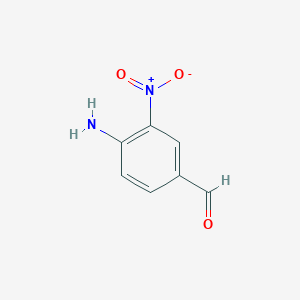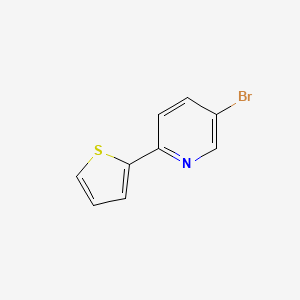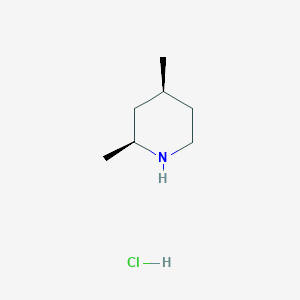
2-Bromo-3,6-dichlorophenol
Vue d'ensemble
Description
2-Bromo-3,6-dichlorophenol (2-BDP) is a halogenated phenol compound that has been widely studied for its unique properties and potential applications. It is a simple and versatile molecule that can be used in a variety of ways, from synthesis to research applications. 2-BDP has been used in a wide range of scientific fields, from biochemistry to pharmacology.
Applications De Recherche Scientifique
Computational Studies in Chemical Reactions
2-Bromo-3,6-dichlorophenol is explored in computational chemistry, particularly in studies involving nucleophilic substitution reactions. For example, Erdoğan & Erdoğan (2019) investigated reactions between imidazole and various 2-bromo-1-arylethanones, including 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one, through Density Functional Theory (DFT) calculations. This study is crucial for understanding the reactivity and properties of such compounds in chemical synthesis (Erdoğan & Erdoğan, 2019).
Wine Industry: Off-flavours and Taints
In the wine industry, derivatives of this compound have been identified as causes of taints and off-flavours. Capone et al. (2010) identified compounds like 2,6-dichlorophenol as contributors to undesirable tastes in wines. They developed analytical methods for quantitative analysis of these compounds, enhancing the understanding of wine quality and contamination sources (Capone et al., 2010).
Water Quality Analysis
The compound plays a role in environmental sciences, particularly in water quality analysis. Korenman et al. (2001) developed a kinetic gas-chromatographic method for identifying and determining traces of chlorophenols, including 2,6-dichlorophenols, in potable water. This method is pivotal in monitoring water pollution and ensuring safety standards (Korenman et al., 2001).
Electronic and Optical Properties
This compound derivatives are studied for their electronic and optical properties. Nazeer et al. (2020) synthesized various derivatives and analyzed their reactivity and electronic properties through molecular orbital analysis and non-linear optical properties studies. These insights are valuable in materials science and nanotechnology (Nazeer et al., 2020).
Applications in Analytical Chemistry
In analytical chemistry, derivatives like 2,6-dichlorophenol-indophenol are used as indicators in iodometric titrations. Svehla et al. (1963) described procedures for determining various substances using 2,6-dichlorophenol-indophenol, contributing significantly to analytical methodologies (Svehla et al., 1963).
Safety and Hazards
“2-Bromo-3,6-dichlorophenol” is considered hazardous. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
It is structurally similar to bronopol (2-bromo-2-nitro-1,3-propanediol), which is known to have wide-spectrum antimicrobial properties
Mode of Action
Bronopol, a structurally similar compound, is proposed to generate bacteriostasis followed by growth at an inhibited rate in bacteria, via two distinct reactions between the compound and essential thiols within the bacterial cell
Analyse Biochimique
Biochemical Properties
2-Bromo-3,6-dichlorophenol plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as cytochrome P450 monooxygenases, which are involved in the metabolism of various xenobiotics. The interaction between this compound and these enzymes often results in the inhibition of enzymatic activity, leading to altered metabolic pathways. Additionally, this compound can bind to proteins and other biomolecules, affecting their structure and function. These interactions are primarily driven by the compound’s halogenated nature, which allows it to form strong bonds with various biomolecules .
Cellular Effects
This compound has been shown to exert various effects on different types of cells and cellular processes. It can influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell survival and apoptosis. Additionally, this compound can modulate the expression of genes involved in detoxification processes, further impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, this compound can form covalent bonds with the active sites of enzymes, thereby inhibiting their catalytic activity. This inhibition can result in the accumulation of substrates and the depletion of products, ultimately disrupting normal cellular functions. Furthermore, this compound can interact with transcription factors, leading to changes in gene expression and subsequent alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with chronic effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Studies have reported threshold effects, where a certain dosage level must be reached before observable toxic effects occur. High doses of this compound have been associated with hepatotoxicity, nephrotoxicity, and other systemic toxicities in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II biotransformation reactions. During phase I metabolism, the compound undergoes oxidation, reduction, or hydrolysis, primarily mediated by cytochrome P450 enzymes. In phase II metabolism, this compound is conjugated with endogenous molecules such as glucuronic acid, sulfate, or glutathione, facilitating its excretion from the body. These metabolic pathways are crucial for the detoxification and elimination of this compound from the organism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and efflux. Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be localized to specific organelles, such as the endoplasmic reticulum, mitochondria, or lysosomes, depending on its binding affinity to targeting signals or post-translational modifications. This subcellular localization can affect the activity and function of this compound, as well as its interactions with other biomolecules within the cell .
Propriétés
IUPAC Name |
2-bromo-3,6-dichlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAONWMSNZNTMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30531751 | |
| Record name | 2-Bromo-3,6-dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30531751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63862-91-9 | |
| Record name | 2-Bromo-3,6-dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30531751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromothieno[3,2-b]pyridine](/img/structure/B1281774.png)

